molecular formula C10H10N4O2 B2604641 Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate CAS No. 1540424-26-7

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

Cat. No. B2604641
M. Wt: 218.216
InChI Key: JPEVVKNOVACBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate, or Methyl 4-APT, is a compound with a variety of applications in the scientific research field. It is a derivative of triazole and is used as a building block in the synthesis of pharmaceuticals and other organic compounds. Methyl 4-APT is also used in the production of various dyes and pigments, as well as in the development of new materials. In addition, it has been used in the study of enzyme inhibitors, receptor ligands, and other important biological molecules.

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Antimicrobial Properties : Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) reported on the synthesis of novel 1,2,4-triazole derivatives and their good to moderate antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

  • Antiviral Evaluation : Jordão et al. (2009) explored the antiviral evaluation of N-amino-1,2,3-triazole derivatives against Cantagalo virus replication in cell culture, identifying significant antiviral effects of specific compounds. This study points to the potential use of triazole derivatives as antiviral agents (Jordão et al., 2009).

Corrosion Inhibition

  • Corrosion Control : Triazole derivatives have been studied for their corrosion inhibition properties on metals in acidic media. Bentiss et al. (2009) demonstrated the high inhibition efficiency of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid, showcasing the compound's potential as a corrosion inhibitor (Bentiss et al., 2009).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Triazole compounds are valuable intermediates in chemical synthesis. For instance, Samanta and Yli-Kauhaluoma (2005) developed a traceless synthesis of 3,5-disubstituted 1,2,4-triazoles on polymeric supports, emphasizing the utility of these compounds in creating complex molecular structures (Samanta & Yli-Kauhaluoma, 2005).

properties

IUPAC Name

methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)9-12-6-14(13-9)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEVVKNOVACBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.